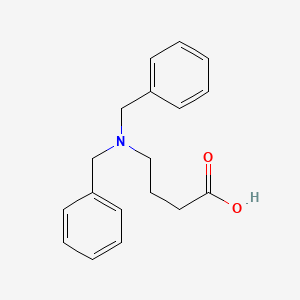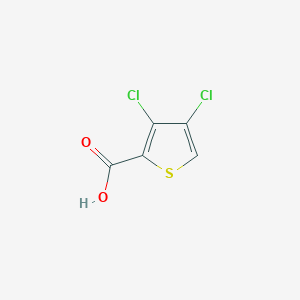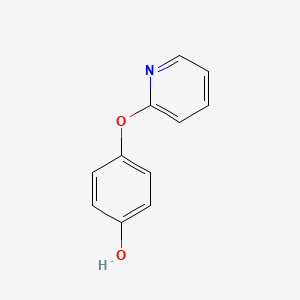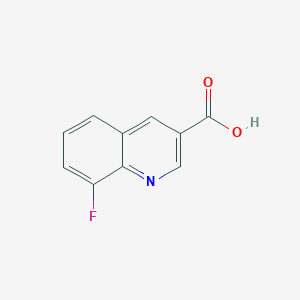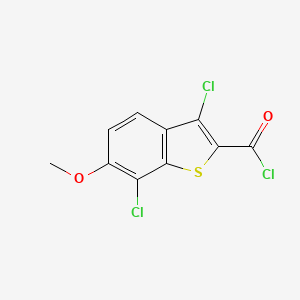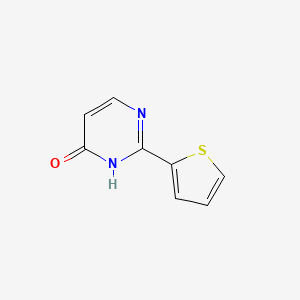
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3Cl2F3O . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular weight of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is 243.01 . The InChI code is 1S/C8H3Cl2F3O/c9-6-2-1-5 (8 (11,12)13)7 (10)4 (6)3-14/h1-3H .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde are not available, benzaldehyde derivatives are known to participate in various chemical reactions. For example, they can be used in the preparation of pharmaceutical agents with antitumor activities .Physical And Chemical Properties Analysis
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is a solid at room temperature . It has a molecular weight of 243.01 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.Scientific Research Applications
Synthesis of Novel Copolymers
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is used in the synthesis of novel trisubstituted ethylenes and their copolymerization with styrene. These copolymers exhibit high glass transition temperatures and decreased chain mobility due to the high dipolar character of the monomer units. This property makes them suitable for applications requiring thermal stability and specific mechanical properties (Kharas et al., 2007; Kharas et al., 2017).
Polymer-supported Synthesis
This compound is also involved in the preparation of polymer-bound trichloroacetimidates, which are useful for the immobilization of alcohols and carboxylic acids. This method offers a straightforward approach for protecting these functional groups and is particularly valuable for applications in synthetic chemistry (Kurosu & Li, 2009).
Enhancement of Polymer Properties
Research indicates that incorporating fluorinated compounds like 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde can increase the surface area and tailor the pore sizes of microporous polyaminal networks. These modifications result in improved gas adsorption properties, particularly for CO2, making these materials potential candidates for gas separation and storage applications (Li, Zhang, & Wang, 2016).
Organometallic Interactions
The interaction of compounds like 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde with Lewis acids has been studied to understand their coordination behavior and structural properties. These studies are crucial for designing new materials and catalysts in organometallic chemistry (Beckwith et al., 2001).
Mechanism of Action
Target of Action
It’s known that this compound is a key intermediate in the synthesis of certain pesticides , suggesting that its targets may be enzymes or receptors in pest organisms.
Mode of Action
As an intermediate in pesticide synthesis , it likely undergoes further chemical reactions to form the active compound, which then interacts with its targets.
Result of Action
As an intermediate in pesticide synthesis , its effects are likely observed in the final product rather than the intermediate itself.
properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZGUWRKKZYYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564106 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |
CAS RN |
118754-52-2 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

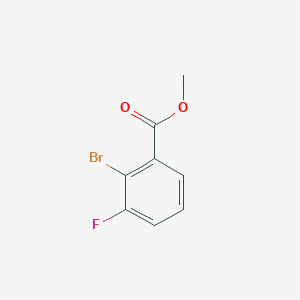

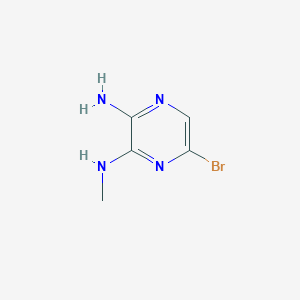

![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)
